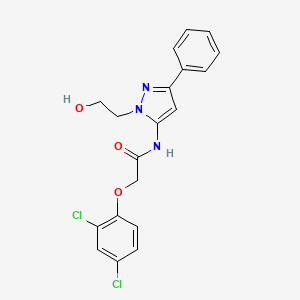

2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

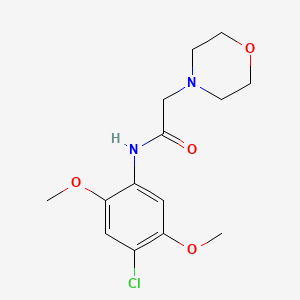

The compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a common herbicide . The molecule also contains a pyrazole ring, which is a common motif in medicinal chemistry due to its versatility and wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a 2,4-dichlorophenoxyacetic acid moiety and a pyrazole ring. The exact structure would depend on the positions of these components in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have demonstrated their utility in synthesizing coordination complexes with metals such as Co(II) and Cu(II), which exhibit significant antioxidant activities. These complexes, through various hydrogen bonding interactions, form supramolecular architectures that could be of interest in developing novel antioxidants and materials with specific structural properties (Chkirate et al., 2019).

Herbicidal Applications

Chloroacetamide derivatives, including those similar to the query compound, have been identified as selective pre-emergent or early post-emergent herbicides, offering potential applications in agriculture for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Hydrolysis and Chemical Transformations

Research into the hydrolysis of chloroacetamide derivatives has revealed insights into chemical transformations that could inform the synthesis of new compounds and the understanding of reaction mechanisms. These studies highlight the versatility of acetamide derivatives in chemical synthesis (Rouchaud et al., 2010).

Anticonvulsant Activity

Derivatives of imidazolyl-acetamide have shown potential as anticonvulsant agents, indicating that compounds with similar structures may have applications in developing new treatments for epilepsy and related conditions (Aktürk et al., 2002).

Anticancer Agents

Efforts to attach different aryloxy groups to the pyrimidine ring in acetamide derivatives have been pursued with the aim of discovering new anticancer agents. This line of research underscores the potential of acetamide-based compounds in oncology, particularly in inhibiting cancer cell growth (Al-Sanea et al., 2020).

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals, including acetamide derivatives, have been investigated for their potential applications in photonic devices. Such studies suggest that compounds related to the query might contribute to advancements in optical switches, modulators, and energy applications (Castro et al., 2017).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O3/c20-14-6-7-17(15(21)10-14)27-12-19(26)22-18-11-16(23-24(18)8-9-25)13-4-2-1-3-5-13/h1-7,10-11,25H,8-9,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKBTMMYXMNQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2579768.png)

![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)

![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)